molecular formula C10H11ClFNO2 B2950808 5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 1503770-91-9

5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B2950808
CAS No.: 1503770-91-9
M. Wt: 231.65
InChI Key: KBIWXSNDQMQSEY-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine is a pyridine derivative characterized by a unique substitution pattern: a chlorine atom at position 5, a fluorine atom at position 3, and a (tetrahydrofuran-2-yl)methoxy group at position 2. The oxolan (tetrahydrofuran) moiety in the methoxy substituent may enhance solubility and influence pharmacokinetic properties, making this compound a candidate for further exploration in medicinal chemistry.

Properties

IUPAC Name

5-chloro-3-fluoro-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c11-7-4-9(12)10(13-5-7)15-6-8-2-1-3-14-8/h4-5,8H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWXSNDQMQSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids, which react to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyridine Derivatives

Compound Name Substituents Molecular Formula (Example) Molecular Weight (g/mol) Key Reference(s)
This compound Cl (C5), F (C3), (oxolan-2-yl)methoxy (C2) C₁₁H₁₂ClFNO₂ ~259.67 -
5-Chloro-2-methoxypyridin-3-ol Cl (C5), methoxy (C2), hydroxyl (C3) C₆H₅ClNO₂ 173.56
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine Cl (C5), I (C4), dimethoxymethyl (C3), methoxy (C2) C₁₀H₁₂ClINO₃ 371.56
5-Chloro-2-ethoxy-3-fluoro-4-(dioxaborolan-2-yl)pyridine Cl (C5), F (C3), ethoxy (C2), dioxaborolane (C4) C₁₃H₁₅BClFNO₂ 313.53

Key Observations:

Halogenation Patterns :

  • The target compound shares chloro and fluoro substituents with 5-Chloro-2-ethoxy-3-fluoro-4-(dioxaborolan-2-yl)pyridine . However, the latter includes a boronate ester at position 4, which is typically used in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
  • 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine incorporates iodine at position 4, which increases molecular weight and reactivity in halogen-exchange reactions.

Oxygen-Containing Substituents :

  • The (oxolan-2-yl)methoxy group in the target compound contrasts with simpler alkoxy groups (e.g., methoxy in , ethoxy in ). The oxolan ring may confer improved solubility in polar solvents compared to linear alkoxy chains.
  • 5-Chloro-2-methoxypyridin-3-ol features a hydroxyl group at position 3 instead of fluorine, which could enhance hydrogen-bonding interactions but reduce metabolic stability.

Biological Activity

5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique molecular structure, featuring a pyridine ring with chloro and fluoro substituents along with an oxolan-2-ylmethoxy group, provides distinct chemical properties that may influence its biological interactions.

The compound's molecular formula is C11H13ClFNO2C_{11}H_{13}ClFNO_2, and it possesses a molecular weight of approximately 233.68 g/mol. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and stability in various chemical environments, making it a versatile building block in organic synthesis .

This compound interacts with specific biological targets, including enzymes and receptors. The mechanism of action typically involves binding to these targets, which can modulate their activity and influence various metabolic pathways. The exact pathways remain to be fully elucidated, but initial studies suggest potential roles in inhibiting certain enzymatic activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that fluorinated pyridines can inhibit bacterial growth by interfering with bacterial metabolic processes. The specific inhibitory concentration (IC50) values for related compounds provide insight into their efficacy against various pathogens .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For example, it has been studied for its effects on the Type III secretion system (T3SS) in pathogenic bacteria. Inhibition of this system can reduce virulence factor secretion, potentially leading to decreased pathogenicity .

Case Studies

  • Type III Secretion System Inhibition : In a study examining the effects of various compounds on T3SS-mediated secretion, this compound was shown to significantly inhibit secretion at concentrations around 50 μM, indicating its potential as a therapeutic agent against certain bacterial infections .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of fluorinated pyridines, including derivatives of the compound . Results indicated effective inhibition against several strains of bacteria, with varying degrees of potency depending on structural modifications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds highlights its unique properties:

CompoundStructure FeaturesBiological Activity
5-Chloro-3-fluoro-2-methoxypyridineLacks oxolane groupModerate enzyme inhibition
5-Bromo-3-fluoro-2-(oxolan-2-yl)methoxy-pyridineBromine instead of chlorineEnhanced antimicrobial activity
3-Fluoro-2-(oxolan-2-yl)methoxy-pyridineLacks chloro groupLower enzyme interaction

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